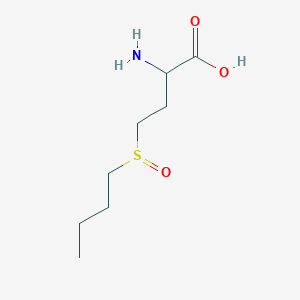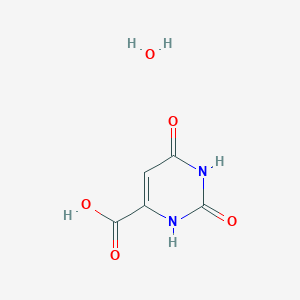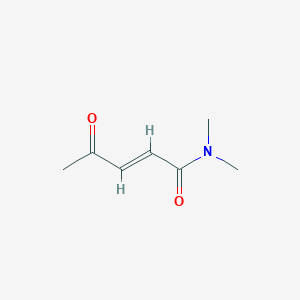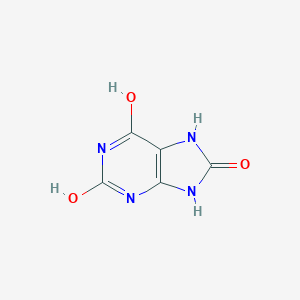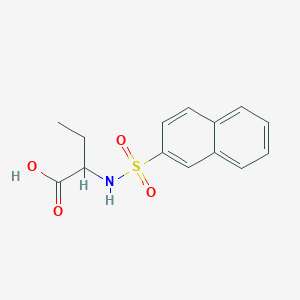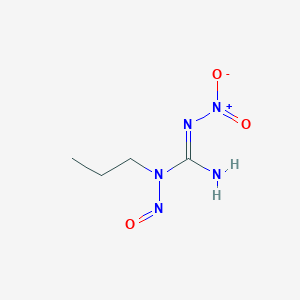
2-nitro-1-nitroso-1-propilguanidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitroso-N/'-nitro-N-propylguanidine is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is known for being a nitric oxide donor, which contributes to its potent biological activity.
Aplicaciones Científicas De Investigación
Química Analítica: Mejora del análisis LC-MS
2-nitro-1-nitroso-1-propilguanidina juega un papel crucial en la mejora del análisis de cromatografía líquida-espectrometría de masas (LC-MS). El compuesto se utiliza en la reducción catalítica de compuestos nitroguanidina, que son difíciles de analizar debido a su baja lipofilia. Mediante el uso de un catalizador de nitruro de carbono grafítico modificado con paladio, los investigadores pueden lograr una detección sensible de estos compuestos a niveles de traza, con un límite de detección tan bajo como 10 ng L−1 .
Ciencia Ambiental: Mitigación de la amenaza de contaminación
En el sector ambiental, los compuestos nitroaromáticos como this compound son de gran preocupación debido a su persistencia y toxicidad. Suponen serias amenazas de contaminación, y su tratamiento y eliminación del medio ambiente son complejos. La investigación sobre estrategias de mitigación efectivas para estos compuestos está en curso, con un enfoque en métodos de eliminación sostenibles y efectivos .
Ciencia de Materiales: Desarrollo de hidrogel inteligente
Las propiedades del compuesto se están explorando en el desarrollo de hidrogeles sensibles en ciencia de materiales. Estos marcos inteligentes tienen aplicaciones potenciales en catálisis, tecnología de microsistemas y como actuadores o sensores quimomecánicos. La capacidad de estos materiales para responder a estímulos quimiofísicos los hace particularmente interesantes para diversas aplicaciones tecnológicas .
Investigación médica: Desarrollo de fármacos
This compound ha mostrado promesa en la investigación médica, particularmente en el desarrollo de fármacos para el cáncer y las enfermedades inflamatorias. Su función como donante de óxido nítrico y su potente actividad biológica lo convierten en un candidato para aplicaciones terapéuticas.
Síntesis: Derivados de guanidina
El compuesto se utiliza en la síntesis de diversos derivados de guanidina. Un enfoque de una sola olla permite la creación eficiente de N,N'-disustituidas guanidinas, que son andamios valiosos en organocatálisis y precursores para la síntesis de heterociclos .
Aplicaciones industriales: Explosivos
En el dominio industrial, this compound y las nitraminas relacionadas se utilizan como explosivos. Su menor sensibilidad a la detonación en comparación con los explosivos tradicionales como el RDX los hace de uso creciente y preocupación ambiental. La investigación sobre su manipulación y detección seguras es crucial para la seguridad industrial .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitroso-N/'-nitro-N-propylguanidine typically involves the nitration and nitrosation of guanidine derivatives. One common method includes the reaction of guanidine nitrate with concentrated sulfuric acid, followed by nitrosation using nitrous acid . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of N-Nitroso-N/'-nitro-N-propylguanidine involves continuous dehydration production using a series-connected full mixed flow reactor. This method ensures stable, economical, and pollution-reducing production by controlling process parameters such as raw material proportion and temperature .
Propiedades
IUPAC Name |
2-nitro-1-nitroso-1-propylguanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5O3/c1-2-3-8(7-10)4(5)6-9(11)12/h2-3H2,1H3,(H2,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVCHFOAZOVDRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(=N[N+](=O)[O-])N)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(/C(=N/[N+](=O)[O-])/N)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13010-07-6 |
Source


|
| Record name | N′-Nitro-N-nitroso-N-propylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13010-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC33674 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

